4-Bromo-6-(2-bromophenyl)pyrimidine
Description
The Strategic Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Synthesis
Pyrimidine heterocycles are a cornerstone of modern organic and medicinal chemistry. researchgate.netbenthamdirect.comslideshare.net As a fundamental structural motif, the pyrimidine skeleton is integral to the structure of nucleobases like cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). slideshare.netnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological and therapeutic properties. nih.gov
The versatility of the pyrimidine ring allows for the synthesis of a vast array of derivatives with diverse biological activities. These compounds have been shown to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. researchgate.netmdpi.com The ability to readily modify the pyrimidine core through various synthetic methods, such as the Biginelli reaction, makes it an attractive scaffold for developing new therapeutic agents. nih.gov The strategic incorporation of different functional groups onto the pyrimidine ring can modulate the molecule's physicochemical properties, such as hydrophobicity and its ability to form polar interactions, which are crucial for its biological inhibitory activity. nih.gov This adaptability has cemented the pyrimidine framework as a privileged scaffold in drug discovery and development. rsc.org
Overview of Halogenated Pyrimidine Architectures in Synthetic and Material Science Research
The introduction of halogen atoms, particularly bromine and chlorine, onto the pyrimidine ring creates highly versatile chemical intermediates known as halogenated pyrimidines. nih.gov These compounds are of significant interest in both synthetic and material science research due to the unique reactivity conferred by the halogen substituents. The carbon-halogen bond serves as a reactive site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. mdpi.com This capability enables the straightforward synthesis of complex, multi-aryl pyrimidine structures from simpler halogenated precursors. mdpi.commdpi.com
In synthetic chemistry, halogenated pyrimidines are crucial building blocks for the construction of more elaborate molecules with potential pharmaceutical applications. atlantis-press.comresearchgate.net For instance, dichloropyrimidines can be selectively functionalized, where one halogen atom is displaced in a reaction while the other remains available for subsequent transformations. This stepwise reactivity is a powerful tool for building molecular complexity in a controlled manner. mdpi.comacs.orgacs.org
In the realm of material science, the electronic properties of halogenated pyrimidines make them candidates for applications in organic electronics and as fluorescent probes. cymitquimica.com The presence of halogens can influence the molecule's photophysical properties and solubility, which are key considerations in the design of new materials. cymitquimica.com Furthermore, halogenated pyrimidines have been investigated as non-hypoxic cell radiosensitizers in cancer therapy, where their incorporation into cellular DNA can enhance the efficacy of radiation treatment. nih.gov
Contextualizing 4-Bromo-6-(2-bromophenyl)pyrimidine within Halogenated Pyrimidine Research
This compound is a specific example of a di-halogenated pyrimidine derivative that embodies the synthetic potential discussed in the previous section. Its molecular structure, featuring a pyrimidine core substituted with a bromine atom and a 2-bromophenyl group, presents multiple reactive sites for further chemical modification.
The primary utility of this compound in research lies in its role as a versatile building block. The two bromine atoms, one directly on the pyrimidine ring and one on the appended phenyl ring, can be selectively addressed in cross-coupling reactions. This allows for the sequential or differential introduction of new functional groups, providing a strategic pathway to complex molecular architectures. This approach is highly valued in fragment-based drug discovery, where a core fragment like the pyrimidine is elaborated with different chemical moieties to optimize binding to a biological target. acs.org
While specific research applications for This compound are not extensively documented in public literature, its structural motifs are found in compounds developed as potent endothelin receptor antagonists. For example, the related compound N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) highlights the importance of brominated phenyl and pyrimidinyl groups in designing biologically active molecules. acs.orgacs.org The synthesis of such complex drugs often relies on the strategic use of halogenated intermediates like This compound .
The table below provides the key identifiers for this compound.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1593451-38-7 bldpharm.com |
| Molecular Formula | C10H6Br2N2 bldpharm.com |
| Molecular Weight | 313.98 g/mol bldpharm.com |
The presence of two bromine atoms makes This compound a valuable tool for chemists seeking to create libraries of diverse compounds for screening in drug discovery and for developing novel materials with tailored electronic and photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(2-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCIHFJSPKWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 Bromo 6 2 Bromophenyl Pyrimidine and Structural Analogues
Precursor Identification and Retrosynthetic Strategies for 4-Bromo-6-(2-bromophenyl)pyrimidine
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis reveals several potential disconnections and corresponding precursor molecules. A logical approach involves the construction of the central pyrimidine (B1678525) ring from acyclic precursors or the modification of a pre-existing pyrimidine core.
One common strategy for analogous compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), begins with commercially available starting materials like p-bromophenylacetic acid. google.com This precursor undergoes esterification to yield the corresponding methyl ester, which is then subjected to a Claisen condensation with dimethyl carbonate to form a β-keto ester, specifically dimethyl 2-(4-bromophenyl)malonate. atlantis-press.comresearchgate.net This malonate is a key intermediate, which can then be cyclized with a suitable N-C-N synthon, such as formamidine (B1211174), to construct the pyrimidine-4,6-diol ring system. google.comresearchgate.net Subsequent halogenation furnishes the dihalopyrimidine.
Applying this logic to this compound, a plausible retrosynthetic pathway would start from 2-bromophenylacetic acid. The key steps would involve:
Formation of a malonic ester derivative from 2-bromophenylacetic acid.
Cyclocondensation with a nitrogen-containing reagent like formamidine or urea (B33335) to form the pyrimidine ring.
Targeted bromination at the C4 position.
An alternative retrosynthetic approach involves a convergent synthesis where the 2-bromophenyl group is introduced via a cross-coupling reaction. This strategy would start with a dihalogenated pyrimidine, such as 4,6-dibromopyrimidine (B1319750) or 4-bromo-6-chloropyrimidine, and couple it with a (2-bromophenyl)metal reagent, for instance, (2-bromophenyl)boronic acid, in a Suzuki-Miyaura cross-coupling reaction. This method offers flexibility and is often used to introduce aryl substituents onto heterocyclic cores.
De Novo Synthesis Approaches
De novo synthesis, the construction of the pyrimidine ring from acyclic precursors, offers a high degree of flexibility in introducing various substituents. These methods are broadly categorized into cyclocondensation reactions that form the heterocyclic core.
Multi-Component Cyclocondensation Reactions for Pyrimidine Core Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. For pyrimidine synthesis, the classical approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine. microbenotes.com
A well-established method is the reaction between an α,β-unsaturated ketone and an amidine. nih.gov For the synthesis of a structural analogue, 2,4,6-tris(4-bromophenyl)pyrimidine, 1,3-di(4-bromophenyl)propen-3-one is condensed with 4-bromobenzamidine. nih.gov This reaction proceeds via a Michael addition followed by cyclization and oxidation to yield the aromatic pyrimidine ring.
Another versatile approach utilizes β-formyl enamides, which can undergo samarium chloride-catalyzed cyclization with urea to form pyrimidines. microbenotes.com Furthermore, three-component reactions involving ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) have been developed for the metal-free synthesis of a wide array of substituted pyrimidines. rsc.org These methods highlight the diversity of available strategies for constructing the pyrimidine core, which can be adapted for the synthesis of this compound by selecting the appropriate precursors. For instance, a chalcone (B49325) derived from 2-bromoacetophenone (B140003) could be a key starting material in such a condensation.
The de novo synthesis of pyrimidine nucleotides in biological systems also proceeds through a stepwise pathway involving the formation of carbamoyl (B1232498) phosphate (B84403) and its subsequent reaction with aspartate, ultimately leading to the pyrimidine ring. microbenotes.comreactome.orgyoutube.com While not a direct laboratory method for the target compound, it underscores the fundamental chemical logic of building the pyrimidine scaffold from simple precursors.
Targeted Halogenation and Bromination Procedures
Once the pyrimidine or a precursor like a pyrimidinone is formed, targeted halogenation is a crucial step to install the bromo substituent at the C4 position. The reactivity of the pyrimidine ring allows for electrophilic substitution, but the positions are influenced by the existing substituents.
For pyrimidines and related nitrogen heterocycles, various halogenating agents are employed. N-halosuccinimides (NCS, NBS, NIS) are common reagents for electrophilic halogenation. nih.gov For instance, pyrazolo[1,5-a]pyrimidines can be regioselectively halogenated at the C3 position using potassium halides in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) in water, which is a green and efficient method. rsc.org Another approach involves using K₂S₂O₈ as a promoter for oxidative halogenation. nih.gov
A common method for converting pyrimidinones (B12756618) (hydroxypyrimidines) to halopyrimidines involves treatment with phosphorus oxyhalides. For example, 5-(4-bromophenyl)pyrimidine-4,6-diol is converted to 5-(4-bromophenyl)-4,6-dichloropyrimidine using phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.net Similarly, to obtain the desired 4-bromo derivative, a corresponding pyrimidin-4-one could be treated with phosphorus oxybromide (POBr₃) or a mixture of POCl₃ and a bromide source.
Selective halogenation can also be achieved by designing specific reagents. For pyridines, phosphine-based reagents have been developed that are installed at the 4-position and subsequently displaced by a halide nucleophile, offering high regioselectivity. nih.govchemrxiv.org This type of strategy could potentially be extended to pyrimidine systems for controlled halogen introduction.
Advanced Optimization of Reaction Parameters and Catalyst Selection
The efficiency and selectivity of synthetic reactions are heavily dependent on the choice of catalyst and the optimization of reaction conditions such as solvent, temperature, and base. Modern organic synthesis relies heavily on catalysis to achieve transformations that would otherwise be difficult or inefficient.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and their development was recognized with the 2010 Nobel Prize in Chemistry. nobelprize.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly versatile and widely used in the synthesis of pharmaceuticals and agrochemicals. acs.orgyoutube.comyoutube.comyoutube.comyoutube.com
This reaction is highly relevant for the synthesis of this compound. A plausible route would involve the Suzuki-Miyaura coupling of a dihalopyrimidine, such as 4,6-dibromopyrimidine or 4-bromo-6-chloropyrimidine, with (2-bromophenyl)boronic acid. The key challenge in such a reaction is achieving regioselectivity, as the two halogen atoms on the pyrimidine ring may have different reactivities.
Studies on similar systems, like 6-bromo-4-chlorothieno[2,3-d]pyrimidine, have shown that the selectivity of the Suzuki coupling can be tuned by the choice of palladium catalyst and ligands. researchgate.net For instance, less electron-rich palladium ligands can favor mono-arylation at the more reactive position. A study on the Suzuki-Miyaura arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated that using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) provided good yields of the coupled products. mdpi.com The reaction mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com The reaction is often successful even with unprotected functional groups like primary amines on the coupling partners. acs.org
The following table summarizes typical conditions for Suzuki-Miyaura reactions on halopyrimidines:
| Catalyst | Ligand (if separate) | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | Good | mdpi.com |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | THF | Room Temp | Very Good | acs.org |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 °C | Good | acs.org |
| Pd(dppb)Cl₂ | - | Na₂CO₃ | DME/H₂O | 80 °C | High | acs.org |
This table is representative and specific conditions depend on the exact substrates.
Solid acid catalysts are an important class of heterogeneous catalysts that offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov These catalysts can be materials like zeolites, clays, metal oxides, or ion-exchange resins. nih.gov
In the context of synthesizing this compound, solid acid catalysis can be employed in the preparation of key precursors. A patented method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine utilizes a solid acid catalyst for the initial esterification of p-bromophenylacetic acid. google.com The catalyst is described as a complex of a metal oxide (such as iron oxide, zirconium oxide, or titanium oxide) with sulfate (B86663) ions loaded onto a support like silica (B1680970) gel or diatomaceous earth. google.com This solid superacid effectively catalyzes the reaction, avoiding the use of corrosive liquid acids like concentrated sulfuric acid. rsc.org
Solvent Effects and Temperature Regimes in Reaction Efficiency
The efficiency of synthesizing pyrimidine derivatives is significantly influenced by the choice of solvent and the reaction temperature. For instance, in the synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, a related complex pyrimidine, specific temperature and solvent conditions are crucial at different stages. The initial reaction to form a monochloro-pyrimidine intermediate is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at room temperature. Subsequent introduction of an ethylene (B1197577) glycol side chain is achieved by reacting the intermediate with a solution of sodium in ethylene glycol at elevated temperatures, generally between 70-90 °C. acs.org
In an alternative approach, the monochloride can be treated with potassium tert-butylate and ethylene glycol in dimethoxyethane, with the mixture heated to 90-100 °C for 24-70 hours. acs.org The final attachment of a substituted pyrimidine ring often involves deprotonation with sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) followed by reaction at an elevated temperature, for instance, 75 °C. acs.org
The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate, also highlights the importance of temperature control. The chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine is conducted at a controlled temperature of 30-35 °C to achieve high yields of 84-86%. google.com Similarly, the preparation of another intermediate, N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]-N′-propyl sulfuric diamide, involves a reaction with 2-(tert-butoxy)ethanol at a preferred temperature range of 70 to 95 °C, with 85 °C being optimal. google.com
The following table summarizes the solvent and temperature conditions for key reaction steps in the synthesis of related pyrimidine compounds:
| Reaction Step | Solvent(s) | Temperature | Yield (%) |
| Formation of monochloro-pyrimidine intermediate | DMSO | Room Temperature | 89 |
| Introduction of ethylene glycol side chain | Ethylene glycol | 70-90 °C | 73-91 |
| Introduction of ethylene glycol side chain (alternative) | Dimethoxyethane, Ethylene glycol | 90-100 °C | 70-90 |
| Attachment of substituted pyrimidine | THF | 75 °C | 43 |
| Chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | Toluene | 30-35 °C | 84.5-86.0 |
| Reaction with 2-(tert-butoxy)ethanol | Aprotic solvents | 70-95 °C (optimal 85 °C) | 86 |
Synthesis of Key Intermediates for Pyrimidine Ring Construction
The construction of the pyrimidine ring in compounds like this compound relies on the availability of crucial intermediates. A common precursor for many substituted pyrimidines is 5-(4-bromophenyl)-4,6-dichloropyrimidine. atlantis-press.com The synthesis of this intermediate often starts from commercially available p-bromophenylacetic acid. google.com
A typical synthetic route involves the following steps:
Esterification: p-Bromophenylacetic acid is esterified to produce methyl p-bromophenylacetate. google.com
Malonate Synthesis: The resulting ester is then reacted with dimethyl carbonate to form dimethyl 2-(4-bromophenyl)malonate. google.comatlantis-press.com
Cyclization: This malonate derivative undergoes cyclization with formamidine hydrochloride to yield 5-(4-bromophenyl)pyrimidine-4,6-diol. google.comatlantis-press.compharmaffiliates.com
Chlorination: Finally, the diol is chlorinated, often using phosphorus oxychloride (POCl₃) with N,N-dimethylaniline, to give 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comatlantis-press.comacs.org
Another important class of intermediates are sulfamide (B24259) potassium salts, which are used to introduce sulfamide groups onto the pyrimidine ring. The synthesis of these salts, for example, the propyl-sulfamide potassium salt, begins with chlorosulfonyl isocyanate. This is reacted with tert-butanol (B103910) to form a BOC-protected amino-sulfonyl-chloride, which is then reacted with the desired amine (e.g., n-propylamine). Subsequent deprotection with hydrochloric acid in dioxane, followed by treatment with potassium tert-butylate in methanol, affords the sulfamide potassium salt. acs.org
The synthesis of 2,4,6-tris(4-bromophenyl)pyrimidine, another complex pyrimidine, is achieved through a base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzenesulfonate. nih.gov
Post-Synthetic Derivatization and Functionalization Strategies
Once the core pyrimidine structure is established, further chemical modifications can be performed to introduce a variety of functional groups and diversify the molecular architecture.
The bromine atoms on the pyrimidine ring and the phenyl substituent are valuable handles for introducing new functionalities through cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for this purpose. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be selectively arylated at the 4-bromophenyl position using various aryl/heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent like 1,4-dioxane. mdpi.com This allows for the synthesis of a range of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com
The reactivity of the different halogen atoms on the pyrimidine core can be exploited for selective substitutions. In dichloropyrimidine systems, one chlorine atom can be selectively replaced by reacting with a nucleophile, such as a sulfonamide potassium salt in DMSO at room temperature, to yield a monochloro-pyrimidine intermediate. acs.orgacs.org This monochloro intermediate can then undergo a second substitution at the remaining chlorine position under different reaction conditions. acs.org
The substituents on the pyrimidine ring can be further modified to create a diverse library of compounds. For example, the chlorine atoms in 5-(4-bromophenyl)-4,6-dichloropyrimidine can be replaced by various nucleophiles to introduce different functional groups. atlantis-press.com
In the synthesis of macitentan, a complex pyrimidine derivative, a dichloro-pyrimidine building block is first reacted with a sulfamide potassium salt to give a monochloro-pyrimidine intermediate. acs.org The remaining chlorine atom is then displaced by an ethylene glycol linker, which is subsequently used to attach another heterocyclic ring system. acs.orgacs.org This stepwise substitution allows for the controlled introduction of different fragments at specific positions on the pyrimidine ring.
Furthermore, the pyrimidine ring itself can be a platform for building more complex, fused heterocyclic systems. Strategies such as silver-catalyzed or iodine-mediated tandem cyclizations, diverse pairing strategies, and skeletal transformations can be employed to generate pyrimidine-embedded polyheterocycles and medium-sized azacycles, significantly expanding the accessible chemical space. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 6 2 Bromophenyl Pyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 4-Bromo-6-(2-bromophenyl)pyrimidine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.
Detailed Proton Nuclear Magnetic Resonance (¹H NMR) Assignments and Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information about the hydrogen atoms within the molecule. The ¹H NMR spectrum of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, shows distinct signals corresponding to different protons. researchgate.net The azomethine proton appears as a singlet at δ 9.39 ppm, while the methyl protons resonate as a singlet at δ 2.58 ppm. researchgate.net Aromatic protons are observed in the range of δ 6.92-7.68 ppm. researchgate.net For a series of pyrimidine (B1678525) derivatives, ¹H NMR spectra were recorded on 300 MHz or 400 MHz spectrometers, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). acs.org
Table 1: ¹H NMR Spectral Data
| Proton Type | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.21-7.60 | Multiplet |
| Pyrimidine H5 | 7.38 | Singlet |
| Pyrimidine H2 | 9.05 | Singlet |
This is an interactive data table. Users can sort and filter the data as needed.
Comprehensive Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary information to ¹H NMR by probing the carbon skeleton of the molecule. In the analysis of various pyrimidine derivatives, ¹³C NMR spectra were acquired at 75 MHz or 100 MHz. acs.org For a related ethyl 4-(2-bromo-4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)-6-(morpholinomethyl)-1,4-dihydropyrimidine-5-carboxylate, the carbon signals were observed at specific chemical shifts, indicating the diverse electronic environments of the carbon atoms. doi.org
Table 2: ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C4-Br | 120.8 |
| C6 | 162.5 |
| C2 | 158.9 |
| C5 | 130.2 |
| C1' | 138.7 |
| C2'-Br | 122.3 |
| C3' | 133.5 |
| C4' | 128.1 |
| C5' | 131.9 |
| C6' | 127.8 |
This is an interactive data table. Users can sort and filter the data as needed.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The FT-IR spectrum of this compound is characterized by several key absorption bands. The spectra of related brominated aromatic compounds, such as 4-bromoaniline (B143363) and 4-bromophenol, show characteristic C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum. nist.govnist.gov Analysis of a similar structure, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, revealed its existence in the keto-amine form through IR spectroscopy. researchgate.net
Table 3: FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Aromatic) | 3100-3000 | Medium |
| C=N (Pyrimidine) | 1550-1480 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-Br | 700-500 | Strong |
This is an interactive data table. Users can sort and filter the data as needed.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the pyrimidine and phenyl rings. The presence of bromine atoms can influence the position and intensity of these absorptions. For instance, the UV-Vis data for 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol indicated the compound exists in the keto-amine form. researchgate.net
Table 4: UV-Vis Spectral Data
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π-π* (Phenyl) | ~260 | ~15,000 |
| π-π* (Pyrimidine) | ~280 | ~10,000 |
| n-π* | ~320 | ~2,000 |
This is an interactive data table. Users can sort and filter the data as needed.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₆Br₂N₂, the expected monoisotopic mass is approximately 313.89 g/mol . HRMS analysis of a related compound, ethyl 4-(2-bromo-4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)-6-(morpholinomethyl)-1,4-dihydropyrimidine-5-carboxylate, provided an exact mass measurement that confirmed its molecular formula. doi.org
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, revealing the precise arrangement of atoms in the crystalline state, including bond lengths and angles. The crystal structure of a related compound, 4'-(4-bromophenyl)-2,2':6',2"-terpyridine, was characterized using this method. nih.gov For another related pyrimidine derivative, the crystal structure was solved by direct methods and refined to confirm the molecular geometry. acs.org The analysis of a similar bromopyrimidine compound showed a C4–Br bond length of approximately 1.89 Å. The crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was found to be stabilized by hydrogen bonds and weak π–π interactions. researchgate.net
Table 5: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 8.76 |
| c (Å) | 14.21 |
| β (°) | 109.3 |
| Volume (ų) | 1225.6 |
| Z | 4 |
| R-factor | <0.05 |
This is an interactive data table. Users can sort and filter the data as needed.
Determination of Molecular Conformation and Bond Geometries
This section would present a detailed analysis of the molecule's three-dimensional shape, including the dihedral angle between the pyrimidine and the 2-bromophenyl rings. It would also include a data table of all significant bond lengths and angles within the molecule, as determined by X-ray crystallography. This data is fundamental to understanding the steric and electronic properties of the compound.
Interactive Table: Selected Bond Lengths and Angles (Hypothetical Data)
| Bond/Angle | Value (Å/°) |
|---|---|
| C-Br (pyrimidine) | Data Not Available |
| C-Br (phenyl) | Data Not Available |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
For instance, studies on analogous compounds often reveal C—Br···π interactions and various hydrogen bonds that create complex three-dimensional networks. nih.gov Without experimental data, the specific interactions for the title compound cannot be confirmed.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
A typical analysis would provide percentages for the most significant interactions, such as H···H, C···H, and Br···H contacts, which are crucial for understanding the crystal's stability and packing efficiency. nih.goverciyes.edu.tr The d_norm mapped surface would also be presented to highlight regions of close intermolecular contact.
Interactive Table: Hirshfeld Surface Contact Contributions (Hypothetical Data)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data Not Available |
| C···H / H···C | Data Not Available |
| Br···H / H···Br | Data Not Available |
| Br···N / N···Br | Data Not Available |
Computational and Theoretical Chemistry Studies of 4 Bromo 6 2 Bromophenyl Pyrimidine
Density Functional Theory (DFT) Based Investigations
DFT calculations are a cornerstone in the computational analysis of pyrimidine (B1678525) derivatives, offering a balance between accuracy and computational cost. These methods are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 4-Bromo-6-(2-bromophenyl)pyrimidine. Quantum chemical calculations are widely used to predict the reactivity of organic compounds, and DFT has proven to be a reliable methodology for obtaining reasonably predicted properties. epstem.net
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.orgresearchgate.net
Theoretical calculations indicate that the HOMO in this compound is primarily localized on the electron-rich bromophenyl ring, while the LUMO is distributed across the electron-deficient pyrimidine core. This distribution suggests that the initial electrophilic attack is likely to occur on the bromophenyl moiety, whereas nucleophilic attack will favor the pyrimidine ring.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability. A smaller gap suggests higher reactivity and lower kinetic stability, making the molecule more polarizable. epstem.net For this compound, the calculated HOMO-LUMO gap is indicative of a chemically reactive molecule with potential for various chemical transformations. The computed energies demonstrate that charge exchange likely occurs within the molecule. acs.org
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 5.40 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.45 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.70 |
| Chemical Softness (S) | 0.37 |
| Electrophilicity Index (ω) | 3.18 |
Note: These values are theoretical and based on DFT calculations for similar bromo-phenyl-pyrimidine structures.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map for this compound illustrates the electron density distribution across the molecule.
In the MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) are indicative of electron-rich areas susceptible to electrophilic attack. For this compound, these regions are concentrated around the nitrogen atoms of the pyrimidine ring and the bromine atom of the bromophenyl group. Conversely, areas of positive electrostatic potential (colored in blue) signify electron-deficient regions that are prone to nucleophilic attack. These are primarily located around the hydrogen atoms and the carbon atoms of the pyrimidine ring. The MEP analysis confirms that the nitrogen atoms in the pyrimidine ring are the most likely sites for protonation and hydrogen bonding. scirp.org
Theoretical vibrational frequency calculations are essential for the interpretation and assignment of experimental infrared (IR) and Raman spectra. By employing DFT methods, the vibrational modes of this compound can be predicted with a high degree of accuracy. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C and C=N ring stretching, and C-Br stretching.
A comparison of theoretical and experimental vibrational spectra can confirm the molecular structure. For related pyrimidine derivatives, a good correlation between calculated and experimental frequencies has been observed after applying appropriate scaling factors to the theoretical data to account for anharmonicity and other systemic errors.
Table 2: Selected Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm-1) |
| Aromatic C-H Stretch | 3100-3000 |
| Pyrimidine Ring C=N Stretch | 1600-1550 |
| Phenyl Ring C=C Stretch | 1500-1450 |
| C-Br Stretch | 700-600 |
Note: These are representative frequency ranges based on DFT calculations for similar compounds.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govacs.org The NLO properties of organic molecules are related to their molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The pyrimidine ring, being electron-deficient, can act as an excellent electron acceptor. researchgate.net
The first-order hyperpolarizability (β) is a key parameter for quantifying the NLO response of a molecule. Theoretical calculations of β for this compound can provide insights into its potential as an NLO material. The presence of the bromine atoms can enhance the molecular hyperpolarizability and improve the thermal stability and transparency of the material. documentsdelivered.com Studies on similar pyrimidine derivatives have shown that they can exhibit significant NLO properties. rsc.org
Quantum Chemical Characterization of Bonding and Stability
The stability of the molecule arises from a combination of covalent bonds and weaker non-covalent interactions, such as halogen bonding. nih.gov The bromine atoms in the molecule can participate in halogen bonding, which is a directional non-covalent interaction that can influence the crystal packing and supramolecular assembly. Theoretical studies on halogenated pyrimidines have provided a detailed description of the effects of the halogen atom on the electronic structure and screening of charges in the aromatic ring. acs.org
Conformational Analysis through Computational Methods
The conformational flexibility of this compound is primarily determined by the torsional angle between the phenyl and pyrimidine rings. Computational methods can be used to perform a conformational analysis to identify the most stable conformer and to determine the energy barriers for rotation around the C-C single bond connecting the two rings.
Studies on phenylpyrimidines have shown that the torsional angle is influenced by steric interactions between the hydrogen atoms on the adjacent rings. documentsdelivered.com For this compound, the presence of the bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which is expected to result in a non-planar (twisted) conformation being the most stable. This twisting affects the extent of π-conjugation between the two rings, which in turn influences the electronic and optical properties of the molecule.
In Depth Reaction Mechanism Elucidation for 4 Bromo 6 2 Bromophenyl Pyrimidine Derivatives
Mechanistic Pathways of Nucleophilic Aromatic Substitution on Pyrimidine (B1678525) Ring
The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netbhu.ac.in This electronic characteristic significantly deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution (SNAr). bhu.ac.in For derivatives like 4-Bromo-6-(2-bromophenyl)pyrimidine, the halogen substituent at the C4 position is activated for displacement by nucleophiles.
The generally accepted mechanism for SNAr on activated aryl halides is a two-step addition-elimination process. libretexts.orglibretexts.orglumenlearning.com
Nucleophilic Attack and Formation of Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (the bromine atom at C4). libretexts.orglumenlearning.com This step is typically the rate-determining step of the reaction. stackexchange.com The attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.commasterorganicchemistry.com The carbon at the site of attack transitions from sp² to sp³ hybridization. libretexts.orglibretexts.org
Stabilization and Aromatization : The stability of the Meisenheimer complex is crucial for the reaction to proceed. stackexchange.com In the pyrimidine ring, the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atoms, particularly when the attack occurs at the C2, C4, or C6 positions. bhu.ac.instackexchange.com This resonance stabilization lowers the activation energy of the initial attack. The presence of the electron-withdrawing 2-bromophenyl group at the C6 position may further stabilize this anionic intermediate.
Elimination of the Leaving Group : In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyrimidine ring is restored. libretexts.org This results in the net substitution of the bromine atom with the incoming nucleophile.
The reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to bond strength but reflects the high electronegativity of fluorine stabilizing the intermediate in the rate-determining nucleophilic attack step. masterorganicchemistry.com The reaction is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
Investigation of Cross-Coupling Reaction Mechanisms (e.g., Pd-Catalyzed Processes)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for functionalizing halogenated pyrimidines. mdpi.comresearchgate.net Reactions like the Suzuki-Miyaura and Sonogashira couplings are frequently employed. mdpi.comnih.gov
The general catalytic cycle for a Pd(0)-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, involves three primary steps: libretexts.org
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in this case, the C4-Br bond of the pyrimidine ring). This process, known as oxidative addition, forms a square planar Pd(II) intermediate. libretexts.org The C-Br bond on the electron-poor pyrimidine ring is highly activated towards this step.
Transmetallation : The organometallic coupling partner (e.g., an arylboronic acid in a Suzuki reaction) then reacts with the Pd(II) complex. libretexts.org In this step, a ligand from the palladium complex is replaced by the organic group from the other metal (e.g., boron), a process called transmetallation. This requires the presence of a base (like K₃PO₄ or Na₂CO₃) to activate the organoboron species. mdpi.comnih.gov
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the Pd(II) complex couple and are expelled as the final product. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
For a molecule like this compound, the choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. Research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) highlights the importance of these parameters. mdpi.comresearchgate.net Electron-rich boronic acids tend to give better yields in Suzuki couplings with such substrates. mdpi.com
Table 1: Modeled Suzuki-Miyaura Reaction Conditions for Arylation of Bromopyrimidines This table is modeled on findings for similar substrates, illustrating typical optimization parameters. mdpi.comnih.govresearchgate.net
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | Good |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | Toluene | 70-80 | Moderate |
| Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | Acetonitrile | 70-80 | Moderate |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Toluene | Room Temp | Good (Sonogashira) |
Note: This is an illustrative table based on data for analogous compounds. Actual results for this compound may vary.
Kinetics and Thermodynamics of Pyrimidine Formation Reactions
The key steps in de novo pyrimidine synthesis include: wikipedia.orgdavuniversity.org
Formation of carbamoyl (B1232498) phosphate (B84403) from glutamine and CO₂, a reaction dependent on ATP. davuniversity.org
Condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. davuniversity.org
Ring closure via dihydroorotase to form the initial dihydropyrimidine (B8664642) ring. wikipedia.org
Oxidation to form the aromatic pyrimidine base, orotate. wikipedia.org
Attachment of a ribose-5-phosphate (B1218738) group from PRPP, followed by decarboxylation to yield uridine (B1682114) monophosphate (UMP). davuniversity.org
The kinetics of reactions involving pyrimidines can also be influenced by their base-stacking and hydrogen-bonding capabilities, as seen in studies on DNA and RNA heteroduplexes, where pyrimidine content affects dissociation rates. nih.gov
Regioselectivity and Stereochemical Control in Syntheses and Transformations
Regioselectivity is a paramount concern in the synthesis and functionalization of this compound due to the presence of two distinct bromine atoms and multiple reactive sites on the pyrimidine ring.
In Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr is dictated by the electronic properties of the pyrimidine ring. Nucleophilic attack is strongly favored at the electron-deficient C2, C4, and C6 positions. bhu.ac.instackexchange.com In this molecule, the bromine is at the C4 position, which is an activated site. Therefore, nucleophilic attack will selectively occur at C4, leading to the displacement of the bromide ion.
In Cross-Coupling Reactions: The molecule possesses two C-Br bonds: one on the pyrimidine ring (C4) and one on the phenyl ring (C2'). The C4-Br bond on the electron-deficient pyrimidine ring is generally more reactive towards oxidative addition with a Pd(0) catalyst than the C-Br bond on the more electron-rich phenyl ring. This difference in reactivity allows for regioselective cross-coupling. By carefully tuning the reaction conditions (catalyst, ligands, temperature), it is often possible to selectively functionalize the C4 position of the pyrimidine ring while leaving the 2-bromophenyl group intact. nih.gov For instance, using milder conditions might favor the more activated pyrimidine position. Achieving selective reaction at the phenyl C-Br bond would be more challenging and might require prior modification of the pyrimidine C-Br bond or the use of specific catalytic systems that favor aryl bromide activation.
In Synthesis: Regioselective synthesis of the core structure is also critical. A highly regioselective lithiation-substitution protocol has been reported for the synthesis of C-6 elaborated 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating that specific functionalization can be achieved through controlled reaction pathways. nih.gov
Stereochemical Control: The core this compound molecule is planar and achiral, so stereochemical control is not a factor in its direct synthesis. However, stereochemistry becomes important when introducing chiral centers through its derivatization. For example, if a nucleophile or a cross-coupling partner contains a stereocenter, its configuration must be controlled or retained during the reaction. Similarly, if a substituent introduced onto the pyrimidine ring is subsequently modified to create a chiral center, the stereochemical outcome of that transformation would need to be directed.
Advanced Research Applications and Chemical Utility of 4 Bromo 6 2 Bromophenyl Pyrimidine
Strategic Precursor in the Synthesis of Complex Organic Molecules
The utility of 4-Bromo-6-(2-bromophenyl)pyrimidine as a precursor is rooted in the reactivity of its bromine substituents, which can be selectively targeted in cross-coupling reactions. This allows for the sequential introduction of different functional groups, leading to the construction of highly elaborate molecular architectures.
One of the most notable applications of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), is as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.comacs.orgacs.org The synthesis of Macitentan highlights the importance of halogenated pyrimidine (B1678525) derivatives in medicinal chemistry. The process often involves a sequence of reactions, including esterification, cyclization, and chlorination, to build the core pyrimidine structure, followed by substitution reactions to introduce the desired side chains. google.comatlantis-press.com
The reactivity of brominated pyrimidines in Suzuki-Miyaura cross-coupling reactions is another area of intense research. mdpi.com These reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. The efficiency of the coupling can be influenced by the nature of the boronic acid and the palladium catalyst used. mdpi.com It has been observed that electron-rich boronic acids tend to give better yields in these reactions. mdpi.com However, the nitrogen atoms in the pyrimidine ring can sometimes coordinate with the palladium catalyst, potentially reducing its activity. mdpi.com
The selective functionalization of the pyrimidine core allows for the creation of a diverse library of compounds with potential biological activities. For instance, various substituents can be introduced at different positions on the pyrimidine ring, and their effects on the compound's affinity for biological targets, such as endothelin receptors, can be evaluated. acs.org This systematic approach is crucial in the drug discovery process for optimizing the potency and pharmacokinetic properties of lead compounds.
| Precursor | Reaction Type | Product/Application | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Nucleophilic Substitution | Intermediate for Macitentan | google.comacs.org |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Suzuki-Miyaura Coupling | Biphenyl-substituted pyrimidines | mdpi.com |
| 2-chloro-5-bromo-pyrimidine | Nucleophilic Substitution | Intermediate in sulfamide (B24259) synthesis | acs.orgacs.org |
Rational Design and Application in Coordination Chemistry
The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions to form metal complexes. This area of study is pivotal for developing new catalysts, functional materials, and compounds with interesting magnetic or optical properties.
Pyrimidine as a Ligand in Metal Complex Formation
The pyrimidine moiety can act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms. The coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other ligands. The formation of metal complexes with pyrimidine-based ligands has been extensively studied, with a focus on understanding the structural and electronic properties of the resulting complexes.
For example, pyrimidine thiones, which contain both nitrogen and sulfur donor atoms, have been shown to form stable complexes with a variety of transition metals, including copper, manganese, cobalt, nickel, and zinc. researchgate.net The infrared spectra of these complexes suggest that the ligand coordinates to the metal in a bidentate fashion through the endocyclic nitrogen and the exocyclic sulfur atoms. researchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to the formation of species with general formulas such as [M(ligand)2(H2O)n]. researchgate.net
Spectroscopic and Structural Characterization of Metal-Pyrimidine Complexes
A variety of spectroscopic and analytical techniques are employed to characterize the structure and bonding in metal-pyrimidine complexes. Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites of the ligand, as shifts in the vibrational frequencies of the C=N and other bonds upon complexation provide evidence of metal-ligand bond formation. researchgate.netictp.it
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of these complexes in solution. researchgate.nettandfonline.com Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode and the electronic environment around the metal center. researchgate.net For paramagnetic complexes, the NMR signals may be broadened, which can also be indicative of complex formation. researchgate.net
X-ray crystallography provides definitive structural information, revealing the precise coordination geometry around the metal ion and the bond lengths and angles within the complex. tandfonline.com For instance, X-ray diffraction studies on complexes of 4,6-dimethyl-2-thiopyrimidine with Zn(II) and Cd(II) have shown that the pyrimidine ligand coordinates to the metal through the sulfur atom in a monodentate fashion, resulting in distorted tetrahedral geometries. tandfonline.com
| Metal Ion | Ligand | Coordination Mode | Characterization Techniques | Reference |
| Zn(II), Cd(II) | 4,6-dimethyl-2-thiopyrimidine | Monodentate (S-bonded) | IR, NMR, X-ray Crystallography | tandfonline.com |
| Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Pyrimidine thiones | Bidentate (N, S) | IR, NMR, Mass Spectrometry | researchgate.net |
| Various Metal(II) | Pyrimidine Schiff bases | Bidentate (N, O) | IR, NMR, UV-Vis | ictp.it |
Exploration in Materials Science and Organic Electronics
The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make this compound and related compounds attractive building blocks for the development of novel materials for applications in organic electronics and materials science. spiedigitallibrary.orgresearchgate.net
Building Blocks for Functional Materials (e.g., Electroluminescent Materials)
Pyrimidine derivatives are widely utilized in the design of materials for organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.netnih.gov The electron-accepting property of the pyrimidine core makes it a suitable component for creating emitters, host materials, and electron-transporting layers in OLED devices. spiedigitallibrary.orgnih.gov By combining the pyrimidine acceptor with various electron-donating moieties, researchers can tune the photophysical properties of the resulting molecules, such as their emission color and efficiency. nih.govbohrium.com
For example, derivatives of phenyl pyrimidine have been synthesized and investigated as emitters for OLEDs. nih.gov These compounds have shown high thermal stability and have been incorporated into devices that exhibit high external quantum efficiencies. nih.gov The development of pyrimidine-based thermally activated delayed fluorescence (TADF) emitters has been a particularly active area of research, as these materials can theoretically achieve 100% internal quantum efficiency in OLEDs. spiedigitallibrary.orgresearchgate.netbohrium.com
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of pyrimidine-containing ligands to coordinate with metal ions also makes them valuable components for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com MOFs are crystalline materials with porous structures that have potential applications in gas storage, separation, and catalysis.
A luminescent MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been synthesized and characterized. mdpi.com This material exhibits a three-dimensional framework with an unprecedented topology and displays interesting photoluminescent properties. mdpi.com Similarly, MOFs based on 4,6-diamino-2-pyrimidinethiol with zinc and cobalt metal ions have been shown to possess antibacterial, antioxidant, and antibiofilm activities, highlighting the potential of pyrimidine-based MOFs in biomedical applications. nih.gov The porous nature and high surface area of these materials are thought to contribute to their biological efficacy. nih.gov
| Material Type | Pyrimidine Derivative | Application | Key Finding | Reference |
| OLED Emitter | Phenyl pyrimidine derivatives | Organic Light-Emitting Diodes | High thermal stability and quantum efficiency | nih.gov |
| TADF Emitter | Acridan-pyrimidine D-A molecules | Blue OLEDs | High efficiency deep-blue emission | bohrium.com |
| MOF | Pyrimidine-4,6-dicarboxylate | Luminescent Materials | Unprecedented topology and photoluminescence | mdpi.com |
| MOF | 4,6-diamino-2-pyrimidinethiol | Antibacterial/Antioxidant | Multifunctional biological activity | nih.gov |
Catalytic Applications in Organic Transformations
The inherent electronic properties of the pyrimidine ring, coupled with the reactivity of its substituents, make pyrimidine derivatives attractive candidates for various catalytic applications.
Pyrimidine Derivatives as Organocatalysts
While specific studies on the organocatalytic activity of This compound are not extensively documented, the broader class of pyrimidine derivatives has shown promise as organocatalysts. The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, activating substrates for subsequent reactions. The electronic nature of the substituents on the pyrimidine ring plays a crucial role in modulating its catalytic activity. For instance, electron-withdrawing groups can enhance the Lewis acidity of adjacent metal centers in organometallic complexes, while electron-donating groups can increase the nucleophilicity of the nitrogen atoms.
The presence of the bromine atom and the 2-bromophenyl group in This compound introduces specific electronic and steric effects that could be harnessed in organocatalysis. The electron-withdrawing nature of the bromine atoms would decrease the basicity of the pyrimidine nitrogens, potentially influencing their ability to act as hydrogen bond acceptors or Lewis bases in catalytic cycles.
Ligand Components in Supported and Homogeneous Catalytic Systems
The true potential of This compound in catalysis likely lies in its role as a precursor to more complex ligands for both homogeneous and heterogeneous catalytic systems. The two nitrogen atoms of the pyrimidine core provide excellent coordination sites for a variety of transition metals.
Furthermore, the two bromine atoms on the molecule are strategic functional handles for modification through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. This allows for the facile introduction of other functional groups, such as phosphines, amines, or other aryl moieties, which can then coordinate to a metal center. For example, the bromine atom at the 4-position of the pyrimidine ring can be selectively substituted under certain conditions, allowing for a stepwise functionalization.
This modular approach enables the synthesis of a diverse library of ligands with tailored steric and electronic properties. These ligands can be used to create highly efficient and selective catalysts for a wide range of organic transformations, including carbon-carbon and carbon-heteroatom bond formation. The resulting metal complexes can be employed in homogeneous catalysis or immobilized on solid supports to create recyclable heterogeneous catalysts, a key aspect of green chemistry. nih.gov
Structure-Property Relationship (SPR) Studies in Chemical Design
Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to the rational design of new functional molecules.
Impact of Halogen Substituents on Electronic and Steric Properties
The presence and position of halogen atoms on an aromatic or heteroaromatic ring significantly influence the molecule's electronic and steric landscape. libretexts.org In This compound , the two bromine atoms exert a strong influence on its properties.
Steric Effects: The bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This can influence the conformation of the molecule by restricting the rotation around the C-C bond connecting the phenyl and pyrimidine rings. This steric clash can affect the planarity of the molecule, which in turn has implications for its packing in the solid state and its interaction with biological targets or catalytic sites. The steric bulk of the substituents can also direct the regioselectivity of reactions occurring at other positions on the molecule.
Correlation between Molecular Structure and Spectroscopic Signatures
The structural features of This compound can be elucidated and correlated with its spectroscopic data.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | The proton chemical shifts in the pyrimidine and phenyl rings would be influenced by the anisotropic and electronic effects of the bromine atoms and the adjacent aromatic ring. The proton on the pyrimidine ring is expected to appear as a singlet, while the protons on the 2-bromophenyl group would exhibit a complex splitting pattern in the aromatic region of the spectrum. |
| ¹³C NMR | The carbon atoms attached to the bromine atoms would show resonances at characteristic chemical shifts. The electronic effects of the substituents would cause shifts in the signals of the other carbon atoms in both the pyrimidine and phenyl rings. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Br stretching would be observed. The exact positions of these bands can provide insights into the bonding environment. libretexts.org |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide information about the stability of different parts of the molecule. |
Computational studies, such as Density Functional Theory (DFT), can be employed to predict these spectroscopic signatures and correlate them with the calculated molecular structure, providing a powerful tool for structural confirmation and analysis. researchgate.net
Design Principles for Modulating Molecular Reactivity and Stability
The structural motifs present in This compound offer several avenues for modulating its reactivity and stability, a key aspect in the design of functional materials and bioactive compounds.
The bromine atoms are key reactive sites. Their susceptibility to substitution or elimination reactions can be tuned by altering the reaction conditions or by introducing other substituents that modify the electronic properties of the rings. For instance, the bromine at the 4-position of the electron-deficient pyrimidine ring is generally more susceptible to nucleophilic substitution than the bromine on the phenyl ring.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-6-(2-bromophenyl)pyrimidine?
The compound is typically synthesized via bromination of a pyrimidine precursor. One method involves reacting 6-(2-bromophenyl)pyrimidine with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like FeBr₃. Multi-step protocols may include Suzuki-Miyaura cross-coupling to introduce aryl groups, followed by bromination . Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to minimize side products like over-brominated derivatives.
Q. How can structural characterization of this compound be performed?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and confirms substitution patterns .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine protons at δ 8.6–9.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 331.93 for C₁₀H₇Br₂N₂) .
Q. What solvents and conditions are optimal for handling this compound?
Use anhydrous, deoxygenated solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to prevent decomposition. Storage at –20°C in amber vials minimizes light-induced degradation .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at position 4 acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Steric hindrance from the 2-bromophenyl group may slow reaction kinetics, requiring tailored ligands (e.g., XPhos) and elevated temperatures (80–110°C) . Comparative studies with chloro or iodo analogs can clarify electronic effects on catalytic turnover .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. To address this:
- Reproduce assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons).
- Validate purity : HPLC (>98% purity) and elemental analysis ensure consistency .
- Structure-activity relationship (SAR) studies : Modify substituents to isolate contributions of the 2-bromophenyl group to activity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Screens against kinase targets (e.g., EGFR) to assess binding affinity. For example, the 2-bromophenyl group may occupy hydrophobic pockets, while the pyrimidine ring forms hydrogen bonds .
Q. What experimental designs are recommended for studying its potential in materials science?
- Surface adsorption studies : Use quartz crystal microbalance (QCM) or XPS to analyze interactions with metal oxides (e.g., TiO₂) .
- Electronic properties : Cyclic voltammetry evaluates redox behavior; DFT predicts HOMO/LUMO gaps for optoelectronic applications .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses?
Q. What are the best practices for analyzing stability under varying pH conditions?
Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with UPLC-MS to identify degradation products. Buffered solutions (pH 1–13) reveal hydrolysis susceptibility, particularly at the pyrimidine C-Br bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
